molecular formula C9H12N2O3 B2741844 Rac-(2r,3r)-2-(1h-pyrazol-4-yl)oxane-3-carboxylic acid CAS No. 1932145-27-1

Rac-(2r,3r)-2-(1h-pyrazol-4-yl)oxane-3-carboxylic acid

Cat. No.: B2741844
CAS No.: 1932145-27-1
M. Wt: 196.206
InChI Key: QBFGCUUCZJKHKA-SFYZADRCSA-N
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Description

Rac-(2r,3r)-2-(1h-pyrazol-4-yl)oxane-3-carboxylic acid is a chiral compound featuring a pyrazole ring attached to an oxane (tetrahydropyran) ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(2r,3r)-2-(1h-pyrazol-4-yl)oxane-3-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the oxane ring. One common method for synthesizing pyrazoles is the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . Another approach involves the condensation of 1,3-diketones with hydrazine .

For the oxane ring, a common synthetic route involves the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions. The final step involves the coupling of the pyrazole and oxane rings, which can be achieved through various coupling reactions, such as palladium-catalyzed cross-coupling .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Rac-(2r,3r)-2-(1h-pyrazol-4-yl)oxane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a wide range of pyrazole derivatives with different functional groups.

Scientific Research Applications

Rac-(2r,3r)-2-(1h-pyrazol-4-yl)oxane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of Rac-(2r,3r)-2-(1h-pyrazol-4-yl)oxane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a ligand, binding to active sites and modulating the activity of the target. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-(2r,3r)-2-(1h-pyrazol-4-yl)oxane-3-carboxylic acid is unique due to its specific combination of a pyrazole ring with an oxane ring and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-9(13)7-2-1-3-14-8(7)6-4-10-11-5-6/h4-5,7-8H,1-3H2,(H,10,11)(H,12,13)/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFGCUUCZJKHKA-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)C2=CNN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](OC1)C2=CNN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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